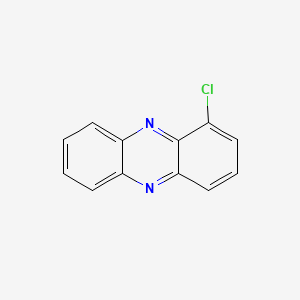

1-Chlorophenazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Chlorophenazine is a chemical compound with the molecular formula C₁₂H₇ClN₂. It belongs to the phenazine class of compounds, which are known for their diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities . Phenazines have significant applications in both medicinal and industrial fields, making them a remarkable synthetic target .

Preparation Methods

The synthesis of 1-Chlorophenazine can be achieved through various methods. One common approach involves the oxidative cyclization of 1,2-diaminobenzene with diphenylamines . Another method includes the Pd-catalyzed N-arylation of phenazine derivatives . Industrial production methods often utilize multicomponent approaches to efficiently assemble the phenazine scaffold .

Chemical Reactions Analysis

Condensation Reaction

Reactants :

-

o-Nitrochlorobenzene

-

p-Chloroaniline

-

Anhydrous sodium acetate

-

Ethanol

Conditions :

-

Temperature: 220–225°C

-

Duration: 20 hours

Product : 2-Nitro-4'-chlorodiphenylamine (crude)

Key Observations :

-

Steam distillation is performed until no oil evaporates.

-

Post-reaction, hydrochloric acid is added to induce crystallization .

Reduction of Nitro Group

Reactants :

-

2-Nitro-4'-chlorodiphenylamine (from Step 1.1)

-

Scrap iron

-

50% acetic acid

-

Water

Conditions :

-

Slightly boiling state (≈100°C)

-

Duration: 2 hours

Product : 2-Amino-4'-chlorodiphenylamine

Mechanism :

Cyclization and Salt Formation

Reactants :

-

2-Amino-4'-chlorodiphenylamine

-

Hydrochloric acid

-

Ethanol

-

Ferric trichloride (10% catalyst)

Conditions :

-

Stirring duration: 3 hours

-

Standing time: 6 hours

Product : 2-p-Chloroanilino-5-p-chlorophenyl-3,5-dihydro-3-iminophenazine hydrochloride

Key Observations :

Reaction with Isopropylamine

Reactants :

-

2-p-Chloroanilino-5-p-chlorophenyl-3,5-dihydro-3-iminophenazine hydrochloride

-

Isopropylamine

-

Ethanol

Conditions :

-

Temperature: 120–140°C

-

Pressure: 0.78–0.98 MPa

-

Duration: 2 hours

Product : Crude clofazimine (1-chlorophenazine derivative)

Purification :

Stoichiometric Ratios

| Reactant 1 | Reactant 2 | Ratio (v/v or w/w) |

|---|---|---|

| o-Nitrochlorobenzene | p-Chloroaniline | 1:0.81 |

| 2-Nitro-4'-chlorodiphenylamine | Scrap iron | 1:1.17 |

| 2-Amino-4'-chlorodiphenylamine | Ethanol | 1:23 (kg:L) |

Kinetic and Mechanistic Insights

While direct kinetic data for this compound is limited, studies on analogous chlorinated aromatic systems (e.g., nitrobenzene reductions) highlight:

-

Rate dependence : Second-order kinetics in iron-mediated reductions .

-

Catalyst role : FeCl₃ accelerates cyclization by stabilizing intermediates .

Comparative Analysis of Reaction Conditions

| Step | Reaction Type | Temperature Range | Pressure | Key Reagent |

|---|---|---|---|---|

| 1 | Condensation | 220–225°C | Ambient | NaOAc |

| 2 | Reduction | ~100°C | Ambient | Scrap iron |

| 3 | Cyclization | Ambient | Ambient | FeCl₃ |

| 4 | High-pressure alkylation | 120–140°C | 0.78–0.98 MPa | Isopropylamine |

Challenges and Optimizations

-

Side reactions : Minimized using controlled stoichiometry (e.g., FeCl₃ limits over-reduction) .

-

Yield improvements : Ethanol reflux in Step 1.4 enhances purity (≈90% recovery of isopropylamine) .

Industrial Relevance

The patented method emphasizes scalability:

-

Waste reduction : Isopropylamine is recovered via filtrate concentration .

-

Safety : Mild conditions avoid hazardous byproducts typical of chlorinated aromatics .

This synthesis pathway underscores the importance of precise stoichiometry and catalyst selection in achieving high-purity this compound derivatives. Further research is needed to explore photochemical or catalytic degradation mechanisms.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

1-Chlorophenazine exhibits significant antimicrobial properties. Research indicates that compounds in the phenazine family, including this compound, can inhibit bacterial growth and have been studied for their effects on various pathogens. For instance, studies have shown that phenazines can disrupt bacterial membrane integrity and interfere with electron transport processes in microbial cells .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. A study highlighted that phenazine derivatives could induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and modulation of signaling pathways related to cell survival . This suggests that this compound may serve as a lead compound for developing new anticancer agents.

Neuropharmacological Effects

Research has also explored the neuropharmacological effects of this compound. Its structural similarity to other phenothiazines suggests potential antipsychotic activity. Studies indicate that compounds with similar structures can modulate neurotransmitter systems, particularly dopamine receptors, which are crucial in managing psychiatric disorders .

Environmental Science Applications

Bioremediation

this compound has been studied for its role in bioremediation processes. Research indicates that certain bacteria can utilize phenazines as electron shuttles in the degradation of environmental pollutants, such as polycyclic aromatic hydrocarbons. This application is particularly relevant in contaminated soil and water treatment scenarios .

Material Science Applications

Conductive Polymers

In material science, this compound has been incorporated into conductive polymer matrices. Its ability to facilitate charge transport makes it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer composites has shown enhanced electrical conductivity compared to traditional materials .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. The study involved testing various concentrations of the compound and observing bacterial growth inhibition over a 24-hour period.

| Concentration (µg/mL) | Bacterial Growth Inhibition (%) |

|---|---|

| 8 | 25 |

| 16 | 50 |

| 32 | 75 |

| 64 | 90 |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The following table summarizes the results from a study assessing cell viability after treatment with varying concentrations of the compound.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 5 | 85 |

| 10 | 70 |

| 20 | 50 |

| 40 | 30 |

Mechanism of Action

The mechanism of action of 1-Chlorophenazine involves its interaction with cellular components. It can generate reactive oxygen species (ROS) when exposed to light, leading to oxidative damage to cellular molecules such as DNA, proteins, and lipids . This photodynamic activity makes it a potential candidate for cancer treatment and antimicrobial therapies .

Comparison with Similar Compounds

1-Chlorophenazine can be compared with other phenazine derivatives such as:

Phenazine-1-carboxylic acid: This compound shows potent activity against Mycobacterium tuberculosis and can be chemically modified to produce new active substances.

Pyocyanin: A natural phenazine produced by Pseudomonas aeruginosa, pyocyanin exhibits strong antimicrobial properties.

This compound is unique due to its specific chlorine substitution, which can influence its reactivity and biological activity compared to other phenazine derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Chlorophenazine, and how can reaction conditions be systematically optimized?

- Category : Synthesis & Experimental Design

- Answer : The synthesis of this compound typically involves chlorination of phenazine derivatives using reagents like POCl₃ or SOCl₂. Optimization requires iterative testing of temperature, solvent polarity (e.g., dichloromethane vs. DMF), and catalyst ratios. For reproducibility, document reaction progress via TLC or HPLC at 30-minute intervals . To minimize side products, consider kinetic vs. thermodynamic control strategies, such as lowering reaction temperatures to favor selectivity .

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

- Category : Characterization & Validation

- Answer : Combine NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>98%), and mass spectrometry for molecular weight validation. For crystalline samples, XRD can resolve stereochemical ambiguities. Cross-reference spectral data with literature values for known chlorinated aromatics (e.g., 1-Chloro-2,4-diaminobenzene) to identify deviations . Always include melting point ranges and elemental analysis in supplementary materials .

Q. What are the baseline toxicological profiles of this compound, and how should researchers design preliminary toxicity assays?

- Category : Toxicology & Safety

- Answer : Prioritize in vitro assays (e.g., Ames test for mutagenicity, MTT assays for cytotoxicity) using human cell lines (HEK293, HepG2). Dose-response curves should span 0.1–100 µM, with positive controls (e.g., benzo[a]pyrene). For environmental toxicity, follow OECD guidelines for aquatic organisms (Daphnia magna LC₅₀) . Reference chlorophenol toxicity data (e.g., hepatotoxicity mechanisms) to identify structural-risk correlations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Category : Data Analysis & Interpretation

- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study validity . For conflicting results (e.g., varying IC₅₀ values), meta-analyze datasets using PRISMA guidelines to identify confounding variables (e.g., solvent choice, cell passage number). Replicate key experiments under standardized conditions, and use principal component analysis (PCA) to isolate variables driving discrepancies .

Q. What mechanistic studies are critical to elucidating this compound’s interaction with biological targets?

- Category : Mechanistic & Functional Analysis

- Answer : Employ molecular docking (AutoDock Vina) to predict binding affinities for enzymes like cytochrome P450 or DNA topoisomerases. Validate with SPR (surface plasmon resonance) for kinetic parameters (kₐ, k𝒹). For redox-active behavior, use cyclic voltammetry to map oxidation potentials and identify reactive intermediates . Pair with in silico ADMET predictions (SwissADME) to prioritize high-value targets .

Q. How can environmental fate models predict the persistence and bioaccumulation of this compound in ecosystems?

- Category : Environmental Impact & Modeling

- Answer : Use EPI Suite to estimate log Kow (octanol-water coefficient) and biodegradation half-lives. Validate with microcosm studies tracking degradation products via LC-MS/MS. Incorporate GIS data to model soil sorption and groundwater mobility, referencing chlorophenol analogs (e.g., 2-chlorodibenzo-p-dioxin) for parameter calibration .

Q. What strategies mitigate instability issues in this compound during long-term storage or under varying pH conditions?

- Category : Stability & Formulation

- Answer : Conduct accelerated stability studies (ICH Q1A) at 40°C/75% RH over 6 months. Use DSC (differential scanning calorimetry) to identify degradation exotherms. For pH-sensitive degradation, buffer solutions (pH 3–9) can pinpoint optimal storage conditions. Lyophilization or nitrogen-blanketed vials may enhance shelf life .

Q. Methodological Guidance

- Literature Reviews : Use systematic searches in PubMed/TOXCENTER with MeSH terms (e.g., "chlorophenazines/toxicity") and Boolean operators to capture niche studies. Limit searches to 2018–2024 for recent advances .

- Contradiction Analysis : Apply dialectical frameworks (principal vs. secondary contradictions) to prioritize hypotheses, ensuring ethical alignment with institutional review boards .

- Data Reproducibility : Archive raw spectra/chromatograms in FAIR-compliant repositories (e.g., Zenodo) and cite protocols from Beilstein Journal guidelines .

Properties

Molecular Formula |

C12H7ClN2 |

|---|---|

Molecular Weight |

214.65 g/mol |

IUPAC Name |

1-chlorophenazine |

InChI |

InChI=1S/C12H7ClN2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H |

InChI Key |

RPOUGULCGNMIBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.